Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt
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Overview
Description
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt is a complex organic compound known for its vibrant yellow color. It is commonly referred to as Reactive Yellow 17 . This compound is widely used in the textile industry for dyeing purposes due to its excellent binding properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt involves multiple steps. The process typically starts with the diazotization of 2,5-dimethoxyaniline, followed by coupling with 4-((2-(sulfooxy)ethyl)sulfonyl)benzenediazonium chloride. The resulting intermediate is then reacted with 1,3-dioxobutylamine under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The process is optimized to maximize yield and minimize waste, making it both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics, providing vibrant and long-lasting colors
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt involves its ability to form strong covalent bonds with various substrates. The sulfooxy group enhances its solubility in water, allowing it to interact with hydrophilic surfaces. The azo bond provides stability and resistance to degradation, making it suitable for long-term applications .
Comparison with Similar Compounds
Similar Compounds
Reactive Yellow 17: A closely related compound with similar properties and applications.
Reactive Orange 16: Another azo dye with comparable stability and binding properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provide enhanced solubility, stability, and binding properties. This makes it particularly valuable in applications requiring long-lasting and vibrant colors .
Properties
CAS No. |
93912-54-0 |
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Molecular Formula |
C22H25N3Na2O14S3 |
Molecular Weight |
697.6 g/mol |
IUPAC Name |
disodium;4-[[2-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]-5-methoxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C22H27N3O14S3.2Na/c1-12-8-14(16(36-3)10-19(12)41(30,31)32)23-22(27)21(13(2)26)25-24-15-9-18(38-5)20(11-17(15)37-4)40(28,29)7-6-39-42(33,34)35;;/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
TYTRTJJMRRUYPK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
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